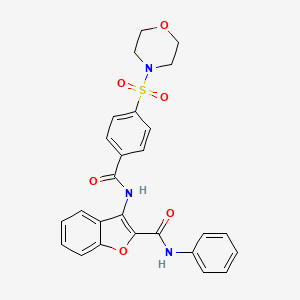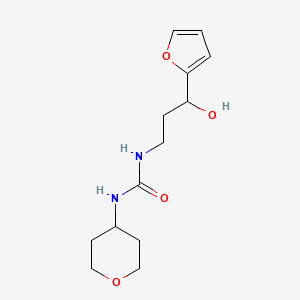
1-(3-(furan-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(3-(furan-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a urea derivative that incorporates both furan and pyran moieties. These structural features suggest that the compound could have interesting chemical properties and potential biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into related structures and their synthesis, characterization, and bioactivity, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of urea derivatives can be achieved through various methods. In the context of related compounds, the synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea was accomplished by coupling purified furfural with urea . This suggests that a similar approach could potentially be applied to synthesize the compound of interest by modifying the starting materials and reaction conditions to incorporate the tetrahydro-2H-pyran-4-yl group.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which can engage in hydrogen bonding and other interactions. The furan and pyran rings add to the complexity of the molecule, potentially affecting its reactivity and interaction with biological targets. The characterization techniques such as GC-MS, FTIR, and 1H-NMR used in the study of the related compound would be essential in confirming the structure of the synthesized 1-(3-(furan-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea.
Chemical Reactions Analysis
The reactivity of urea derivatives can vary widely depending on the substituents attached to the urea moiety. The presence of furan and pyran rings in the compound suggests potential sites for further chemical modifications, such as functionalization or ring-opening reactions. The multicomponent synthesis approach described for the production of diverse functionalized pyrans could provide insights into the types of chemical reactions that the compound of interest might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives like solubility, melting point, and stability are influenced by their molecular structure. The presence of furan and pyran rings in the compound is likely to affect these properties, potentially making the compound more lipophilic and altering its solubility profile. The bioactivity study of a related compound indicates that such molecules can exhibit biological activity against various pathogens, which could be a significant property of the compound .
Aplicaciones Científicas De Investigación
Urease Inhibitors and Medicinal Applications
Urease inhibitors have potential applications in treating gastric and urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori. Compounds with urea derivatives show promise as urease inhibitors. For instance, research by Kosikowska and Berlicki (2011) highlights the importance of urease inhibitors, including urea derivatives, in developing drugs for treating infections caused by urease-producing pathogens. This suggests the potential for similar compounds to be explored for medicinal applications (Kosikowska & Berlicki, 2011).
Biomass Conversion and Sustainable Materials
Compounds containing furan and pyran rings are of significant interest in the conversion of biomass to valuable chemicals. For example, Chernyshev, Kravchenko, and Ananikov (2017) discuss the synthesis of 5-hydroxymethylfurfural (HMF) from plant biomass, a key platform chemical for producing sustainable materials and fuels. This highlights the relevance of furan derivatives in advancing green chemistry and sustainable material production (Chernyshev, Kravchenko, & Ananikov, 2017).
Drug Design and Biological Applications
The unique hydrogen bonding capabilities of ureas make them important in drug design, enabling interactions with biological targets and modulating the activity of various molecules. Research by Jagtap et al. (2017) underscores the significance of urea in medicinal chemistry, suggesting that compounds with urea groups could be explored for designing drugs with improved selectivity and pharmacokinetic profiles (Jagtap, Kondekar, Sadani, & Chern, 2017).
Environmental Monitoring and Analysis
Compounds containing furan and pyran moieties can also serve as markers in environmental monitoring, such as identifying sources of biomass burning or industrial emissions. Studies on the pyrolysis of sugars and the formation of furans provide insights into the chemical processes involved in smoke formation and pollutant generation, which could be relevant for environmental analysis and pollution control strategies (Sanders, Goldsmith, & Seeman, 2003).
Propiedades
IUPAC Name |
1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c16-11(12-2-1-7-19-12)3-6-14-13(17)15-10-4-8-18-9-5-10/h1-2,7,10-11,16H,3-6,8-9H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVGHGXYCQTXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

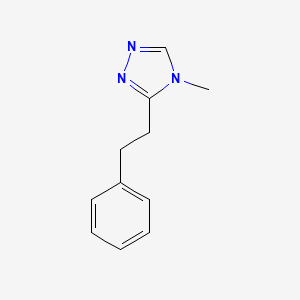
![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-](/img/structure/B3003162.png)
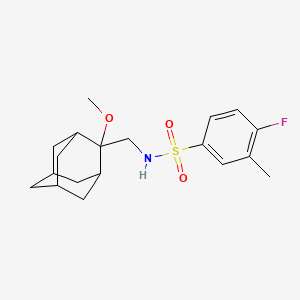
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3003164.png)
![4-cyano-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3003166.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3003168.png)

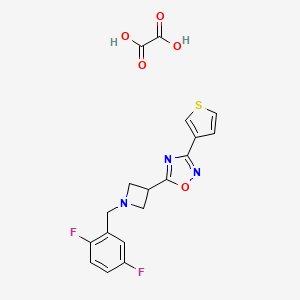
![2-(4-Bromophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B3003172.png)
![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanol](/img/structure/B3003174.png)

![2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B3003181.png)
